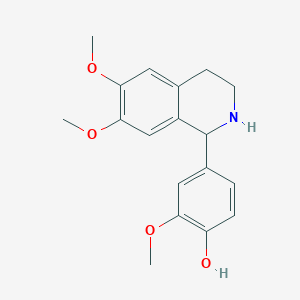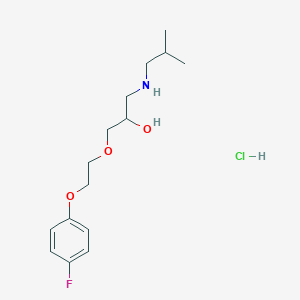
1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride, also known as Bisoprolol, is a selective beta-1 adrenergic receptor blocker that is commonly used to treat hypertension, angina pectoris, and congestive heart failure. Bisoprolol hydrochloride is a white crystalline powder that is soluble in water and has a molecular weight of 325.9 g/mol.
科学的研究の応用
Antimicrobial and Antiradical Activity
Čižmáriková et al. (2020) synthesized a series of compounds similar to 1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride, testing them for antimicrobial and antioxidant activities. These compounds showed lower biological activities compared to certain beta blockers, suggesting potential application in the development of antimicrobial and antioxidant agents (Čižmáriková et al., 2020).
Synthesis and Characterization for Liquid Crystal Application
Booth et al. (1993) conducted research on derivatives of this compound, focusing on their synthesis and liquid-crystalline properties. They found that these materials exhibited thermotropic liquid-crystalline properties, which could be significant for applications in display technologies and materials science (Booth et al., 1993).
Pharmacological Activity
Several studies have investigated compounds structurally related to this compound for their pharmacological properties. Monforte et al. (1983) synthesized and tested compounds related to beta-adrenergic drugs for beta-adrenolytic, local anesthetic, and antiarrhythmic activities (Monforte et al., 1983). Additionally, Viswanathan and Chaudhari (2006) explored novel racemic derivatives of this compound, evaluating their uterine relaxant activity, which showed promising results in vitro and in vivo (Viswanathan & Chaudhari, 2006).
Novel Synthesis Approaches
Research by Kumar et al. (2017) demonstrated the synthesis and characterization of impurities related to aminopropan-2-ol derivatives, providing insights into the chemical synthesis process and quality control of compounds similar to this compound (Kumar et al., 2017).
特性
IUPAC Name |
1-[2-(4-fluorophenoxy)ethoxy]-3-(2-methylpropylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FNO3.ClH/c1-12(2)9-17-10-14(18)11-19-7-8-20-15-5-3-13(16)4-6-15;/h3-6,12,14,17-18H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSYKXRXPMGZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(COCCOC1=CC=C(C=C1)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

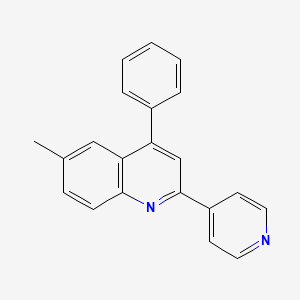
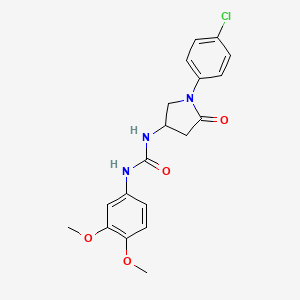
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)
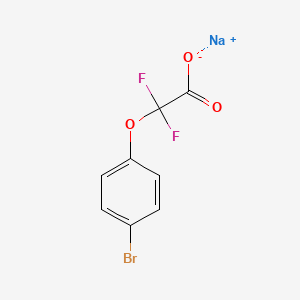
![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)
![5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B3011862.png)
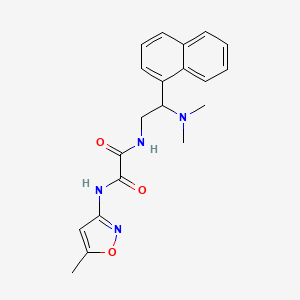
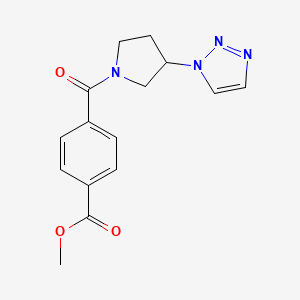
![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)
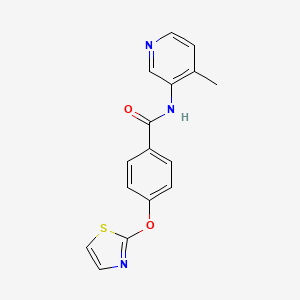

![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)

